Lower Boiling Point vs. N,N-Dimethylisopropylamine
N-Isopropylmethylamine exhibits significantly lower boiling point and higher vapor pressure compared to the tertiary amine analog N,N-Dimethylisopropylamine (CAS 996-35-0). This is a critical differentiation for applications requiring precise control over volatility, such as solvent removal after synthesis or in vapor-phase reactions . The secondary amine structure of N-Isopropylmethylamine leads to weaker intermolecular forces compared to the more shielded tertiary amine, directly impacting its physical handling properties [1].
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 50-53 °C (lit.) |
| Comparator Or Baseline | N,N-Dimethylisopropylamine: 65.5 °C (lit.) |
| Quantified Difference | Boiling point is 12.5-15.5 °C lower. |
| Conditions | Standard atmospheric pressure (lit.) |
Why This Matters
The lower boiling point of N-Isopropylmethylamine enables easier removal by distillation, which is a significant advantage in multi-step synthetic processes where a volatile amine base or reagent must be eliminated without high-temperature exposure that could degrade sensitive products.
- [1] National Institute of Standards and Technology (NIST). (n.d.). N-methyl-2-propanamine. NIST Chemistry WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?Name=N-methylisopropylamine View Source
